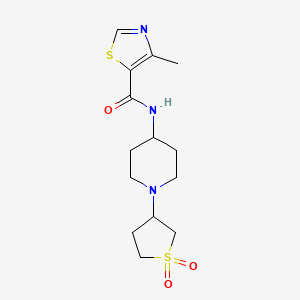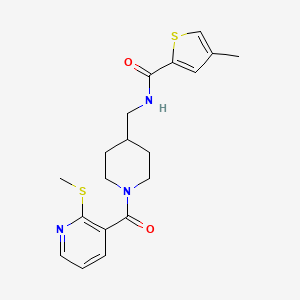
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a hydroxyethyl group, and a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine intermediate with ethylene oxide under controlled conditions.
Attachment of the Methoxyphenoxy Group: This is done by reacting the hydroxyethyl-piperazine intermediate with 2-methoxyphenol in the presence of a suitable catalyst.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.
Purification Steps: Such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in the formation of new functionalized derivatives.
科学的研究の応用
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
作用機序
The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Alter Cellular Pathways: Affecting signaling cascades and cellular responses.
類似化合物との比較
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride can be compared with other similar compounds, such as:
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol dihydrochloride: Differing by the substitution of the methoxy group with a chlorine atom.
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-hydroxyphenoxy)propan-2-ol dihydrochloride: Differing by the substitution of the methoxy group with a hydroxy group.
特性
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-21-15-4-2-3-5-16(15)22-13-14(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,14,19-20H,6-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHQXKGFLYMCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)
![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)



